3-Cyclopentyl-2-methyl-3-oxopropanal
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Overview
Description
3-Cyclopentyl-2-methyl-3-oxopropanal is an organic compound characterized by a cyclopentyl ring attached to a propanal group with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-methyl-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylmagnesium bromide, followed by oxidation to form the desired product. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-2-methyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Cyclopentyl-2-methyl-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-2-methyl-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a similar cyclopentyl ring structure.
2-Methylpropanal: An aldehyde with a similar methyl substituent but lacking the cyclopentyl ring.
Cyclopentylmethanol: A related compound where the aldehyde group is reduced to an alcohol.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-cyclopentyl-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C9H14O2/c1-7(6-10)9(11)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
XBXXLMBBVRFJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C1CCCC1 |
Origin of Product |
United States |
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